2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
The compound “2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . These studies provide insights into the structural requirements for the binding of these novel tricyclic derivatives at each receptor subtype .Scientific Research Applications
Diversified Synthesis for Structural Complexity
A study demonstrated the diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives utilizing a Ugi four-component reaction. This approach facilitates the rapid construction of structurally complex fused tricyclic scaffolds, highlighting the compound's utility in generating diverse molecular architectures for potential therapeutic applications Y. An, Huan He, Tiantian Liu, Yong Zhang, Xiao-Bin Lu, Q. Cai, 2017.
Potential Antidepressant and Receptor Antagonist Properties
The 4-amino[1,2,4]triazolo[4,3-a]quinoxalines series, structurally related to the compound , has been investigated for its potential as rapid-onset antidepressants. These compounds have shown promising activity in behavioral models and have been identified as potent adenosine receptor antagonists, suggesting their utility in developing novel therapeutic agents for depression and other neurological conditions R. Sarges, H. Howard, R. Browne, L. Lebel, P. Seymour, B. Koe, 1990.
Anticancer Activity
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, closely related to the compound of interest, were synthesized and evaluated for their anticancer activity. This research highlights the significance of structural modifications in enhancing the anticancer potential of such compounds, indicating the compound's relevance in cancer research B. N. Reddy, P. V. G. Reddy, P. S. Reddy, S. Reddy, Sirigireddy Sudharsan Reddy, M. Pathak, 2015.
Design of Selective Receptor Antagonists
The compound's framework has been utilized in the design of selective human A3 adenosine receptor antagonists. This application underscores the compound's versatility in drug design, particularly in targeting specific receptors for therapeutic benefits D. Catarzi, V. Colotta, F. Varano, Ombretta Lenzi, G. Filacchioni, L. Trincavelli, C. Martini, C. Montopoli, S. Moro, 2005.
Antiallergic and Anticonvulsant Properties
Further investigations into related compounds have revealed their potential as antiallergic and anticonvulsant agents. These studies contribute to the understanding of the compound's pharmacological diversity and its potential in developing treatments for allergies and seizures B. Loev, J. Musser, R. Brown, H. Jones, R. Kahen, F. Huang, A. Khandwala, P. Sonnino-Goldman, M. Leibowitz, 1985.
Mechanism of Action
Target of Action
The primary target of the compound 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide is DNA . The compound is a derivative of [1,2,4]triazolo [4,3-a]quinoxaline, which has been shown to intercalate DNA . DNA intercalation is a process where a molecule inserts itself between the base pairs in the DNA double helix, disrupting the normal functioning of the DNA and potentially leading to cell death .
Mode of Action
The compound this compound interacts with its target, DNA, by intercalation . This interaction disrupts the normal structure of the DNA, preventing it from functioning properly . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound this compound, through its DNA intercalation, affects the biochemical pathways involved in DNA replication and transcription . By disrupting these processes, the compound can inhibit the growth and proliferation of cells, particularly cancer cells .
Pharmacokinetics
Similar compounds have been evaluated for their absorption, distribution, metabolism, and excretion (adme) profiles
Result of Action
The result of the action of this compound is the disruption of normal cellular processes, leading to cell death . This is particularly effective against cancer cells, which divide rapidly and are thus more susceptible to DNA disruption .
Future Directions
Properties
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-2-16-22-23-18-19(27)24(14-5-3-4-6-15(14)25(16)18)11-17(26)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRBXPRZDKXTEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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